molecular formula C19H15NO B100389 9-(4-Methoxyphenyl)carbazole CAS No. 19264-74-5

9-(4-Methoxyphenyl)carbazole

Cat. No. B100389
Key on ui cas rn: 19264-74-5
M. Wt: 273.3 g/mol
InChI Key: VZQJKWIYMIKLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06528657B2

Procedure details

8.10 g (48.5 mmol) of carbazole, 12.50 g (53.4 mmol) of 4-iodoanisole, 0.38 g (6.08 mmol) of copper powder, 4.28 g (16.2 mmol) of 18-crown-6-ether and 7.24 g (53.4 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 100 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 24 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of ethanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 6.0 g of a white crystal.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.38 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1Cl.[Cu]>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
12.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
4.28 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
7.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
0.38 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to the reaction for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the reaction product was subjected to suction filtration with a suction funnel, before it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated in an evaporator
ADDITION
Type
ADDITION
Details
To the resultant oily product was added 200 ml of ethanol
FILTRATION
Type
FILTRATION
Details
The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel
CUSTOM
Type
CUSTOM
Details
to obtain a gray solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized in the presence of benzene

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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